molecular formula C23H29N3O2 B11374926 1-[3-(2,5-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[3-(2,5-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11374926
M. Wt: 379.5 g/mol
InChI Key: PGFVZAUIFSRVOK-UHFFFAOYSA-N
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Description

1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves several steps. One common synthetic route includes the reaction of 2,5-dimethylphenol with 3-chloropropylamine to form the intermediate 3-(2,5-dimethylphenoxy)propylamine. This intermediate is then reacted with 2-(chloromethyl)-1H-benzimidazole in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenoxy groups can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell division, leading to the suppression of bacterial or cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:

    2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl ethanone: This compound also exhibits antimicrobial activity and is used in similar research applications.

    (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: This compound shares structural similarities and is studied for its potential pharmacological effects.

The uniqueness of 1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C23H29N3O2/c1-18-8-9-19(2)22(16-18)28-13-5-10-26-21-7-4-3-6-20(21)24-23(26)17-25-11-14-27-15-12-25/h3-4,6-9,16H,5,10-15,17H2,1-2H3

InChI Key

PGFVZAUIFSRVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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